molecular formula C20H21NO3S B12477871 6,7-dimethoxy-9-(3-methylthiophen-2-yl)-3,4,9,10-tetrahydroacridin-1(2H)-one

6,7-dimethoxy-9-(3-methylthiophen-2-yl)-3,4,9,10-tetrahydroacridin-1(2H)-one

Cat. No.: B12477871
M. Wt: 355.5 g/mol
InChI Key: NABSNAQEDZMKCO-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-9-(3-methylthiophen-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one is a complex organic compound that belongs to the class of acridine derivatives Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-9-(3-methylthiophen-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Acridine Core: This step involves the cyclization of appropriate precursors to form the acridine skeleton. For example, the reaction of 2-aminobenzophenone with a suitable aldehyde under acidic conditions can yield the acridine core.

    Introduction of Methoxy Groups: Methoxylation can be achieved through the reaction of the acridine derivative with methanol in the presence of a strong acid, such as sulfuric acid.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated acridine intermediate.

    Reduction to Tetrahydroacridinone: The final step involves the reduction of the acridine core to the tetrahydroacridinone form, which can be accomplished using hydrogenation or other suitable reducing agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-9-(3-methylthiophen-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.

    Reduction: Further reduction can lead to fully saturated derivatives, potentially altering its pharmacological properties.

    Substitution: The methoxy and thiophene groups can be substituted with other functional groups, allowing for the creation of a wide range of derivatives with diverse properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines, thiols, and halides, under conditions such as heating or the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized acridine derivatives.

Scientific Research Applications

6,7-Dimethoxy-9-(3-methylthiophen-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one has several scientific research applications, including:

    Medicinal Chemistry: Due to its unique structure, this compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its ability to intercalate with DNA makes it a candidate for chemotherapy research.

    Materials Science: The compound’s photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular imaging due to its fluorescent properties.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-9-(3-methylthiophen-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes or receptors, affecting various cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.

    9-Aminoacridine: Another acridine derivative with antimicrobial properties.

    Proflavine: An acridine derivative used as an antiseptic and in DNA research.

Uniqueness

6,7-Dimethoxy-9-(3-methylthiophen-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one is unique due to its combination of methoxy groups, a thiophene ring, and a tetrahydroacridinone core. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry and materials science further highlight its uniqueness compared to other acridine derivatives.

Properties

Molecular Formula

C20H21NO3S

Molecular Weight

355.5 g/mol

IUPAC Name

6,7-dimethoxy-9-(3-methylthiophen-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one

InChI

InChI=1S/C20H21NO3S/c1-11-7-8-25-20(11)18-12-9-16(23-2)17(24-3)10-14(12)21-13-5-4-6-15(22)19(13)18/h7-10,18,21H,4-6H2,1-3H3

InChI Key

NABSNAQEDZMKCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2C3=CC(=C(C=C3NC4=C2C(=O)CCC4)OC)OC

Origin of Product

United States

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